molecular formula C9H14O B13278348 2,2-Dimethylhept-5-ynal

2,2-Dimethylhept-5-ynal

Cat. No.: B13278348
M. Wt: 138.21 g/mol
InChI Key: JSKXNFHDKAXYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylhept-5-ynal ( 1936541-28-4) is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This molecule is characterized by a terminal aldehyde group and an internal alkyne bond within a branched-chain hydrocarbon structure, as defined by its SMILES notation CC#CCCC(C)(C)C=O . This unique arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for click chemistry applications, such as the Huisgen cycloaddition, via its alkyne moiety, while the aldehyde group offers a handle for further derivatization through condensation or nucleophilic addition reactions. Researchers can employ this compound in the exploration of new chemical entities, the development of polymers with specific properties, and the synthesis of complex natural product analogs. As a reagent, it presents an opportunity to incorporate both alkyne and aldehyde functionalities into target molecules efficiently. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption. Basic Chemical Data: • CAS Number: 1936541-28-4 • Molecular Formula: C9H14O • Molecular Weight: 138.21

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dimethylhept-5-ynal

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h8H,6-7H2,1-3H3

InChI Key

JSKXNFHDKAXYPF-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C)(C)C=O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylhept 5 Ynal and Its Structural Congeners

Construction of the Branched Carbon Framework

Linear Synthesis Approaches to the Heptane (B126788) Backbone

Linear synthesis involves the sequential addition of carbon units to a starting material to build the heptane chain. One common strategy involves the use of Grignard reactions to form key carbon-carbon bonds. For instance, the synthesis of branched heptane isomers can be achieved by reacting a suitable secondary or tertiary alcohol, formed via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation. wikipedia.orgchemicalbook.com Specifically, a 2,2-dimethylpentane (B165184) framework, a substructure of the target molecule, can be prepared by reacting tert-butyl chloride with n-propyl magnesium bromide. wikipedia.org

Another linear approach involves isomerization-metathesis reactions of olefins. For example, n-heptane can be produced from a feed mixture of 1-hexene (B165129) and 1-octene, which undergo isomerization-metathesis to form C7 olefins, followed by hydrogenation. google.com While this method is tailored for n-heptane, it highlights the industrial potential of olefin metathesis in constructing carbon chains of specific lengths.

Convergent Strategies for Alkynyl Aldehyde Formation

Convergent synthesis involves the preparation of separate fragments of the molecule, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules. For the synthesis of alkynyl aldehydes, a convergent strategy could involve the coupling of an alkynyl fragment with an aldehyde-containing fragment.

Alkynyl aldehydes are valuable synthetic intermediates used in the construction of various heterocyclic compounds. nih.gov The synthesis of these compounds can be achieved through several methods, including the oxidation of the corresponding propargyl alcohols. A variety of oxidation methods are available for the conversion of primary alcohols to aldehydes, including the use of reagents like trichloroisocyanuric acid in the presence of catalytic TEMPO, which allows for high chemoselectivity. organic-chemistry.org

A plausible convergent approach to 2,2-dimethylhept-5-ynal would involve the synthesis of a 2,2-dimethyl-containing aldehyde fragment and a protected pentynyl fragment. These fragments could then be coupled using established organometallic chemistry.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the structure of this compound analogs opens up possibilities for their use in stereoselective synthesis and as chiral building blocks.

Asymmetric Approaches Leveraging Chiral Catalysis

Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of chiral molecules. youtube.com The field of asymmetric catalysis has seen significant advancements, with chiral aldehyde catalysis emerging as a powerful tool for the functionalization of amines. thieme-connect.comacs.org Axially chiral biaryls with excellent enantioselectivities have been prepared using palladium-catalyzed atroposelective C-H naphthylation, which can then be used to generate chiral aldehyde catalysts. nih.govresearchgate.net

For the synthesis of chiral alkynes, transition-metal-catalyzed asymmetric reactions are a prominent strategy. researchgate.net These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. For instance, synergistic chiral primary amine and rhodium catalysis has been successfully employed for the asymmetric coupling of β-ketocarbonyls and alkynes. acs.org

Examples of Chiral Catalysts in Asymmetric Synthesis
Catalyst TypeReactionKey FeaturesReference
Palladium-basedAtroposelective C-H naphthylationProvides access to axially chiral biaryls and subsequent chiral aldehyde catalysts. nih.gov
Rhodium/Chiral Primary AmineAsymmetric coupling of β-ketocarbonyls and alkynesSynergistic catalysis for high regio- and enantioselectivities. acs.org
BisphosphoramideDirected cross-aldol reactions of aldehydesEffective for a wide range of aromatic, olefinic, and aliphatic aldehydes. pnas.org

Chemoenzymatic Routes to Enantioenriched Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantioenriched compounds. mdpi.com Enzymes are known for their high degree of stereoselectivity, making them ideal for the synthesis of chiral molecules. mdpi.comacs.org

A chemoenzymatic cascade can be employed for the generation of chiral aldehydes. This can involve a metal-catalyzed synthesis of a precursor which is then fed into a biocatalytic system. For example, an enzymatic cascade consisting of a carboxylate reduction followed by a selective C-C double bond reduction can produce chiral fragrance aldehydes. mdpi.com Amine dehydrogenases have also been engineered for the reductive amination of ketones, which can be part of a chemoenzymatic pathway starting from alkynes. nih.gov This highlights the potential for developing a chemoenzymatic route to chiral derivatives of this compound, possibly through the enzymatic resolution of a racemic intermediate or an asymmetric enzymatic transformation of a prochiral substrate.

Catalytic Strategies for Functional Group Elaboration

Catalytic methods are essential for the efficient and selective manipulation of functional groups. In the context of this compound, this could involve modifications of the alkyne or aldehyde moieties.

The functionalization of alkynes can be achieved through various transition-metal-catalyzed reactions. acs.orgnih.gov For instance, palladium-catalyzed systems can be used for the chemo-divergent functionalization of alkynes to achieve either hydroformylation or semi-hydrogenation with high chemo- and stereoselectivity. rsc.org The hydrogenation of alkynes can be controlled to yield either cis- or trans-alkenes depending on the catalyst used, such as Lindlar's catalyst for cis-alkenes or sodium in liquid ammonia (B1221849) for trans-alkenes. libretexts.org

Transition Metal-Catalyzed Methods in Alkynyl Aldehyde Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of alkynyl aldehydes, these catalysts are instrumental in activating the alkyne moiety for subsequent reactions. rsc.org Transition metal-catalyzed alkyne annulations, for example, have become a highly effective strategy for building diverse cyclic frameworks with high efficiency and selectivity. rsc.org This approach typically involves the insertion of an alkyne into a metal-carbon bond, which facilitates the creation of new molecular architectures. rsc.org

Various transition metals, including palladium (Pd), copper (Cu), and rhodium (Rh), have been employed to mediate reactions involving alkynyl aldehydes. rsc.org These catalysts can be used to construct a wide range of N-, O-, and S-heterocycles, which are significant scaffolds in pharmaceuticals and natural products. rsc.org For instance, copper and rhodium complexes have been successfully used in the synthesis of pyrrole (B145914) and isoquinoline (B145761) scaffolds from alkynyl aldehydes. rsc.org Similarly, palladium-catalyzed [4+1] cyclization reactions demonstrate the versatility of these metals in constructing complex ring systems. rsc.org

The choice of catalyst and reaction conditions can precisely control the outcome, enabling the synthesis of complex molecules that would be difficult to access through other means. These methods are characterized by their high efficiency and the ability to create diverse molecular structures from readily available starting materials.

Catalyst SystemReactant TypeProduct TypeReference
Copper (CuBr)Ketoxime acetates & Alkynyl aldehydesSubstituted pyrroles rsc.org
Rhodium (Rh)Azoles & AlkynesAzole fused pyridines nih.gov
Palladium (Pd(OAc)₂)Azoles & Alkenes5-alkenylated azoles nih.gov
Iron (FeCl₃)Aniline, Aldehyde, Arylacetylene2,4-diaryl quinolines researchgate.net

Organocatalytic Transformations for Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based catalysts, offering distinct advantages in controlling the stereochemical outcome of a reaction. nih.gov These small organic molecules can provide excellent catalytic activation and stereoselective control in asymmetric reactions, which is particularly crucial in the synthesis of chiral molecules for pharmaceutical applications. thieme-connect.com

In the context of aldehydes, organocatalysis provides a robust strategy for enantioselective transformations. For example, enamine catalysis, often using imidazolidinone-based catalysts, has been successfully applied to the direct and enantioselective α-chlorination of aldehydes. organic-chemistry.orgresearchgate.net This method allows for the introduction of a chlorine atom at the α-position with a high degree of stereocontrol, generating important chiral building blocks. organic-chemistry.org

Furthermore, organocatalysts like diphenylprolinol TMS ether can promote cascade reactions, such as the Michael addition/aza-cyclization of aldehydes with 2-amino-β-nitrostyrenes, to produce fully substituted chiral tetrahydroquinolines with excellent diastereoselectivity and enantioselectivity. acs.org The ability of organocatalysts to control the formation of stereocenters is a key tool in modern synthetic chemistry, enabling the precise construction of complex, three-dimensional molecular architectures. acs.org

Organocatalyst TypeReactionSubstrateKey OutcomeReference
Imidazolidinoneα-ChlorinationAldehydesHigh enantioselectivity (e.g., 92% ee) organic-chemistry.org
Diphenylprolinol TMS etherMichael addition/aza-cyclization cascadeAldehydes and 2-amino-β-nitrostyrenesChiral tetrahydroquinolines (>99% ee) acs.org
Chiral AldehydesCarbonyl CatalysisAminesAsymmetric functionalization of amines nih.govthieme-connect.com

One-Pot and Multistep Synthetic Sequences

The efficient construction of complex molecules like this compound and its congeners often relies on carefully designed synthetic sequences. These can be broadly categorized as one-pot reactions or traditional multistep syntheses.

Multistep synthesis , in contrast, involves a sequential process where each intermediate is isolated and purified before proceeding to the next step. While often more time-consuming and labor-intensive, this approach allows for greater control over each individual transformation and simplifies the characterization of intermediates. The asymmetric synthesis of (R)-2,6-dimethylhept-5-en-1-ol, a structural analogue of the target compound, was accomplished via a six-step reaction sequence that included Wittig coupling, hydrolysis, methylation, and reduction. nyxxb.cn This highlights the strategic planning required to build a target molecule with specific stereochemistry and functionality through a stepwise approach.

FeatureOne-Pot SynthesisMultistep Synthesis
Efficiency High (fewer workups and purifications)Lower (isolation at each step)
Atom Economy Generally higherCan be lower due to losses at each stage
Time Shorter reaction timesLonger overall process
Control Can be challenging to optimize all steps simultaneouslyHigh control over individual transformations
Example Aniline-aldehyde-alkyne coupling for quinolines researchgate.netSix-step synthesis of (R)-2,6-dimethylhept-5-en-1-ol nyxxb.cn

Chemical Reactivity and Advanced Organic Transformations of 2,2 Dimethylhept 5 Ynal

Reactivity Profiling of the Aldehyde Functional Group

The aldehyde group in 2,2-dimethylhept-5-ynal is subject to the typical reactions of carbonyl compounds; however, the presence of a quaternary carbon center adjacent to the carbonyl group introduces significant steric hindrance. This steric bulk is expected to modulate the reactivity of the aldehyde, influencing reaction rates and, in some cases, the feasibility of certain transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgfiveable.me In the case of this compound, the rate of nucleophilic attack is anticipated to be slower compared to less hindered aldehydes due to the steric shield provided by the gem-dimethyl group. libretexts.org Nevertheless, a range of nucleophiles can be expected to react, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. fiveable.me

Common nucleophilic addition reactions applicable to this compound are outlined in the table below.

Reaction Type Nucleophile Reagents Predicted Product
Grignard ReactionOrganomagnesium HalidesRMgX, then H₃O⁺Secondary Alcohol
Organolithium AdditionOrganolithium ReagentsRLi, then H₃O⁺Secondary Alcohol
ReductionHydrideNaBH₄, MeOH or LiAlH₄, then H₃O⁺Primary Alcohol
Cyanohydrin FormationCyanideNaCN, H⁺Cyanohydrin

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also plausible. For instance, the reaction with primary amines would be expected to form imines, although potentially requiring more forcing conditions due to steric hindrance. acs.org

Carbonyl olefination provides a powerful means to synthesize alkenes from aldehydes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for this transformation. organic-chemistry.orgwikipedia.org

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde to an alkene. wikipedia.orgnrochemistry.com For a sterically hindered aldehyde like this compound, the use of non-stabilized ylides is predicted to favor the formation of the (Z)-alkene, while stabilized ylides would likely yield the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate carbanion, is often favored for its ability to produce (E)-alkenes with high selectivity and for the water-soluble nature of its phosphate byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com The HWE reaction is generally less sensitive to steric hindrance than the Wittig reaction, making it a potentially more efficient method for the olefination of this compound. nrochemistry.com

Olefination Strategy Reagent Typical Selectivity Predicted Product
Wittig Reaction (non-stabilized ylide)Ph₃P=CHR(Z)-alkene2,2-Dimethyl-1-alkenylhept-5-yne
Wittig Reaction (stabilized ylide)Ph₃P=CHCO₂R(E)-alkene(E)-2,2-Dimethyl-1-alkenylhept-5-yne
Horner-Wadsworth-Emmons Reaction(RO)₂P(O)CH₂R' + base(E)-alkene(E)-2,2-Dimethyl-1-alkenylhept-5-yne

Transformations Involving the Internal Alkyne Moiety

The internal alkyne of this compound is a site of rich chemical reactivity, amenable to a variety of addition and cycloaddition reactions.

The unsymmetrical nature of the internal alkyne in this compound allows for the possibility of regioselective additions.

Hydroboration-oxidation of internal alkynes can lead to the formation of ketones. chemistrysteps.com The use of bulky boranes, such as disiamylborane or 9-BBN, followed by oxidation, would likely result in the formation of a mixture of two ketones due to the similar steric environments around the two carbons of the alkyne. chemistrysteps.com However, recent advances in cobalt-catalyzed hydroboration have shown high regioselectivity for unsymmetrical internal alkynes, which could potentially be applied here. nih.gov

Reduction of the alkyne can be achieved with high stereoselectivity. Catalytic hydrogenation using Lindlar's catalyst is expected to produce the corresponding (Z)-alkene via syn-addition of hydrogen. youtube.com Conversely, dissolving metal reduction, for instance with sodium in liquid ammonia (B1221849), would furnish the (E)-alkene through an anti-addition mechanism. fiveable.me

Reaction Reagents Stereo/Regiochemistry Predicted Product
Hydroboration-Oxidation1. R₂BH 2. H₂O₂, NaOHMixture of regioisomers2,2-Dimethylheptan-5-one and 2,2-Dimethylheptan-6-one
Catalytic HydrogenationH₂, Lindlar's Catalystsyn-addition (Z-alkene)2,2-Dimethylhept-5(Z)-enal
Dissolving Metal ReductionNa, liq. NH₃anti-addition (E-alkene)2,2-Dimethylhept-5(E)-enal

The alkyne moiety can participate as a dienophile or a component in various cycloaddition reactions to construct cyclic structures.

The Diels-Alder reaction , a [4+2] cycloaddition, can occur between a conjugated diene and the alkyne of this compound, which acts as the dienophile. wikipedia.orgorganic-chemistry.org This reaction would lead to the formation of a substituted 1,4-cyclohexadiene. quimicaorganica.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nih.govwikipedia.org In an intermolecular fashion, this compound could react with an alkene like ethene and dicobalt octacarbonyl to yield a cyclopentenone derivative. nih.gov

Intramolecular Cyclization and Annulation Reactions

The presence of both an aldehyde and an alkyne within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. While this compound itself is not an enyne, it can be readily converted into one, for example, through a Wittig or HWE reaction as described in section 3.1.2. The resulting enyne could then undergo a variety of intramolecular cyclizations.

For instance, an enyne metathesis could be employed to construct a bicyclic system. acs.org Furthermore, intramolecular Pauson-Khand reactions of enynes are well-established for the synthesis of fused bicyclic cyclopentenones and are often more efficient than their intermolecular counterparts. researchgate.netmdpi.com Acid-catalyzed cascade cyclizations of enynes are also known to produce fused polycyclic products. rsc.org These strategies highlight the potential of this compound as a precursor to complex cyclic and polycyclic molecules.

Lewis Acid-Mediated Cyclizations for Ring Formation

No specific research findings on Lewis acid-mediated cyclizations of this compound for ring formation were identified in the search results. This type of transformation is known for other alkynyl carbonyl compounds, where a Lewis acid activates the carbonyl group for intramolecular attack by the alkyne, but data specific to this compound is not available.

Prins-Type Cyclizations and Related Processes

There is no information available in the search results regarding Prins-type cyclizations or related processes specifically involving this compound. The alkynyl Prins reaction is a known strategy for forming cyclic structures from alkynyl alcohols or aldehydes. digitellinc.comnih.govnih.gov However, no documentation of this reaction with this compound could be located.

Nazarov Cyclizations for Cyclopentane Formation

Specific studies detailing the Nazarov cyclization of this compound to form cyclopentane derivatives are absent from the provided search results. The Nazarov cyclization is a classic method for synthesizing cyclopentenones, typically from divinyl ketones, and modern variants have expanded its scope. nih.govorganic-chemistry.orgwikipedia.org Despite the potential for alkynyl aldehydes to serve as precursors, no research applying this to this compound has been found.

Cascade and Tandem Reaction Sequences

Metal-Catalyzed Cascade Carbonylative Carbocyclizations

No data was found on metal-catalyzed cascade carbonylative carbocyclizations of this compound. These complex transformations build molecular complexity in a single step but have not been specifically reported for this substrate in the reviewed literature.

Organocatalytic Cascade Processes

Organocatalytic cascade processes involving this compound are not documented in the available search results. Organocatalysis offers a powerful platform for complex molecule synthesis through cascade reactions, but its application to this compound has not been described. mdpi.com

Acyl Radical Cascade Reactions

Acyl radicals, transient species with an unpaired electron on the carbonyl carbon, are valuable intermediates in organic synthesis for the formation of carbon-carbon bonds. nih.gov These radicals can be generated from aldehydes under mild conditions using visible-light photoredox catalysis. nih.gov In the case of this compound, the aldehyde functionality can be converted into a nucleophilic acyl radical. This reactive intermediate can then participate in intramolecular cascade reactions, where a sequence of bond-forming events occurs within the same molecule. nottingham.ac.ukthieme-connect.debyu.edu

A potential acyl radical cascade involving this compound could be initiated by the formation of the acyl radical, which would then be positioned to react with the internal alkyne at the 5-position. This intramolecular addition would likely proceed via a 5-exo-trig cyclization, which is generally favored, to form a five-membered ring containing a vinyl radical. This highly reactive vinyl radical could then be trapped by a suitable radical acceptor to terminate the cascade, leading to the formation of a complex polycyclic product. The specific outcome of the cascade would be dependent on the reaction conditions and the nature of the radical trap employed.

Reactant Reaction Type Key Intermediates Potential Product Class
This compoundAcyl Radical CascadeAcyl radical, Vinyl radicalBicyclic ketones

Dipolar Cycloaddition Cascades (e.g., Nitrone Cycloadditions)

Dipolar cycloaddition reactions are powerful tools for the synthesis of heterocyclic compounds. wikipedia.org Specifically, the [3+2] cycloaddition between a nitrone (a 1,3-dipole) and an alkyne (a dipolarophile) is a well-established method for constructing isoxazoline rings. wikipedia.orgnih.gov The internal alkyne of this compound can serve as a dipolarophile in such reactions.

In a hypothetical dipolar cycloaddition cascade, a nitrone could be generated in situ from the aldehyde functionality of this compound by condensation with a hydroxylamine derivative. This intramolecularly generated nitrone could then undergo a [3+2] cycloaddition with the alkyne moiety. The regioselectivity of this cycloaddition would be influenced by both steric and electronic factors of the substituents on the alkyne and the nitrone. This cascade process would lead to the formation of a fused bicyclic isoxazolidine derivative in a single synthetic operation. Such strategies are valuable for the rapid construction of complex nitrogen-containing heterocyclic frameworks. rsc.orgresearchgate.netnih.gov

Reactant Reagent Reaction Type Key Intermediate Potential Product
This compoundN-substituted hydroxylamineIntramolecular Nitrone CycloadditionNitroneFused bicyclic isoxazolidine

Molecular Rearrangement Reactions

While this compound does not possess a traditional allylic system, the aldehyde can be converted into derivatives that can undergo synthetically useful rearrangements. For instance, the aldehyde could be transformed into an allylic alcohol through a reductive coupling reaction with a vinyl metallic reagent. organic-chemistry.orgresearchgate.net This resulting tertiary allylic alcohol could then be subjected to rearrangement reactions.

One such transformation is the Overman rearrangement, which involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate. mdpi.com To achieve this, the hypothetical allylic alcohol derived from this compound would first be treated with trichloroacetonitrile to form the corresponding imidate. Upon heating, this intermediate would rearrange to provide a new allylic amine with the nitrogen atom transposed to the other end of the original allylic system. This transformation is highly valuable for the stereoselective synthesis of amines.

Starting Material Derivative Reaction Key Intermediate Product Class
Allylic alcohol from this compoundOverman RearrangementAllylic trichloroacetimidateAllylic amines

The combination of the aldehyde and alkyne functionalities in this compound allows for the possibility of electronically driven rearrangements catalyzed by Lewis or Brønsted acids. nih.gov For example, in the presence of a suitable acid catalyst, the aldehyde could be protonated or coordinated to a Lewis acid, rendering it more electrophilic. This activation could facilitate an intramolecular attack from the nucleophilic alkyne, leading to a cyclization and subsequent rearrangement.

A plausible pathway could involve the formation of a cyclic enol ether intermediate, which could then undergo further transformations. The precise nature of the rearrangement would be highly dependent on the catalyst and reaction conditions employed. Such electronically driven processes can lead to the formation of diverse carbocyclic and heterocyclic structures from simple acyclic precursors.

Cross-Coupling Reactions and Diverse C-C Bond Formations

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for the formation of carbon-carbon bonds, particularly between sp2 and sp3 hybridized carbon centers. yale.eduwisc.eduorgsyn.org These reactions couple two different electrophiles in the presence of a nickel catalyst and a stoichiometric reductant. wisc.eduorgsyn.org The aldehyde group of this compound can be considered a precursor to an electrophilic partner in such a reaction.

For instance, the aldehyde could be converted into a more reactive electrophile, such as a tosylhydrazone. In a hypothetical Ni-catalyzed cross-electrophile coupling, this derivative could be coupled with another electrophile, such as an aryl or alkyl halide. The reaction would proceed through a catalytic cycle involving oxidative addition of the electrophiles to a low-valent nickel species, followed by reductive elimination to form the new C-C bond. orgsyn.org This methodology would allow for the direct connection of the carbon atom of the original aldehyde group to a wide range of organic fragments, providing a versatile tool for molecular construction. rsc.orgnih.govresearchgate.net

Reactant Derivative Coupling Partner Catalyst System Product Type
Tosylhydrazone of this compoundAryl HalideNickel Catalyst / ReductantAlkylated arene
Tosylhydrazone of this compoundAlkyl HalideNickel Catalyst / ReductantDialkyl derivative

Comprehensive Search Yields No Specific Data for this compound in Copper-Catalyzed Enantioselective Radical Difunctionalization of Enynes

A thorough review of scientific literature and chemical databases has found no specific research detailing the Copper-Catalyzed Enantioselective Radical Difunctionalization of the compound this compound.

While the field of copper-catalyzed reactions is extensive, and the radical difunctionalization of enynes is a subject of ongoing research, the application of this specific methodology to this compound is not documented in accessible scholarly articles.

The existing research on copper-catalyzed enantioselective radical difunctionalization primarily focuses on 1,3-conjugated enynes. researchgate.netrsc.orgnih.gov These systems, where the double and triple bonds are adjacent, exhibit distinct electronic properties and reactivity compared to non-conjugated enynes like this compound. In 1,3-enynes, the conjugated system allows for 1,4-addition pathways, leading to the formation of chiral allenes. researchgate.net

For non-conjugated enynes, such as 1,n-enynes, copper-catalyzed transformations are also known but tend to proceed through different mechanistic pathways, often involving cyclization or hydrofunctionalization reactions. rsc.org

A comprehensive search for the reactivity of this compound did not yield any results for the specified reaction. The search included variations of the compound and reaction names across multiple scientific databases.

Consequently, it is not possible to provide detailed research findings, data tables, or a thorough analysis for the section "3.6.2. Copper-Catalyzed Enantioselective Radical Difunctionalization of Enynes" with a specific focus on this compound, as requested. The generation of such an article would require speculative information that is not supported by the scientific literature, thereby violating the principles of scientific accuracy.

Further research by synthetic chemists may explore the reactivity of non-conjugated enynals like this compound in such transformations, but at present, the data is not available to construct the requested scientific article.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

Mechanistic elucidation combines experimental evidence with theoretical models to map the journey from reactants to products. This involves identifying transient intermediates and understanding the factors that control reaction rates and selectivity.

While specific experimental mechanistic studies on 2,2-dimethylhept-5-ynal are not extensively documented in the literature, principles from related alkyne and aldehyde reactions provide significant insight. Kinetic Isotope Effect (KIE) studies, for instance, are a powerful tool to probe transition state structures by measuring the difference in reaction rates between isotopically labeled and unlabeled reactants. princeton.educore.ac.uk

In reactions involving C-H bond cleavage, a primary KIE (kH/kD) greater than 1 indicates that this bond is being broken in the rate-determining step. core.ac.uk For alkyne reactions, such as additions or cyclizations, KIEs can reveal the extent of bond breaking and formation at the transition state. For example, in the cycloaddition of phenylacetylene (B144264) with nitrosobenzene, a KIE of 1.1 (± 0.1) was observed for both the acetylenic C-H/C-D bond and the aromatic C-H/C-D bonds, suggesting that C-H bond cleavage is not the sole rate-determining event and that multiple bonding changes occur in the transition state. nih.gov In the context of this compound, a KIE study on the aldehydic proton could determine its involvement in the rate-limiting step of certain catalytic cycles, such as those involving ketyl radical formation. nih.govrsc.orgrsc.org

Intermediate isolation or spectroscopic observation is another key experimental technique. In many transition-metal-catalyzed alkyne functionalizations, organometallic intermediates such as metal-alkyne π-complexes or metallacycles are proposed. pku.edu.cnacs.org While often too transient to isolate, their existence can sometimes be inferred through trapping experiments or observed using in-situ spectroscopic methods like NMR.

Deuterium (B1214612) labeling studies are also instrumental. For example, in a chromium-catalyzed coupling of alkynyl aliphatic aldehydes, the addition of D₂O led to significant deuterium incorporation into the vinyl group of the product, confirming the involvement of a metalated vinyl intermediate. rsc.orgrsc.org

Table 4.1: Representative Kinetic Isotope Effects in Alkyne Reactions

Reaction TypeAlkyne SubstrateIsotopic PositionkH/kDReference
Nitrosoarene-Alkyne CycloadditionPhenylacetyleneAcetylenic C-D1.1 ± 0.1 nih.gov
Nitrosoarene-Alkyne CycloadditionPhenylacetylenePhenyl C-D (perdeuterated)1.1 ± 0.1 nih.gov
Rh-catalyzed HydrogenationStyreneH₂ vs D₂91 tandfonline.com
Pd-P Alloy Electrocatalytic SemihydrogenationVarious AlkynesH₂O vs D₂O>1 researchgate.net

This table presents KIE data from analogous alkyne reactions to illustrate the principles of this experimental technique.

The efficiency and selectivity of catalytic reactions involving this compound are highly dependent on the catalyst's structure. Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a catalyst (e.g., metal center, ligand properties) with its performance (e.g., activity, selectivity). acs.orgrsc.orgnih.gov

For transition-metal-catalyzed alkyne functionalizations, key SAR factors include:

The Metal Center: Different metals (e.g., Ni, Pd, Cr, Rh) exhibit distinct reactivity profiles. For instance, nickel catalysts are effective in the desymmetrizing cyclization of alkyne-tethered malononitriles pku.edu.cnacs.org, while chromium catalysts can enable the generation of ketyl radicals from aldehydes for coupling with alkynes. nih.govrsc.org

Ligand Properties: The electronic and steric properties of ligands coordinated to the metal center are paramount. In a Ni-catalyzed intramolecular cyclization of alkynones, the choice of ligand was shown to be critical. rsc.org Similarly, in a chromium-catalyzed ketyl-alkyne coupling, the use of bipyridine-based ligands like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) was essential for high reactivity and selectivity. rsc.orgrsc.org The systematic variation of substituents on the ligand can fine-tune the catalyst's electronic environment and steric bulk, thereby influencing the reaction outcome.

Catalyst Support and Heterogeneity: For heterogeneous catalysts, the support material (e.g., silica (B1680970), carbon) and the nature of the active sites play a crucial role. In the synthesis of 1,4-disubstituted-1,2,3-triazoles via azide-alkyne cycloaddition, a catalyst of copper(I) acetate (B1210297) anchored on silica was shown to be effective and recyclable. mdpi.com

Table 4.2: Catalyst and Ligand Effects in Analogous Alkyne/Aldehyde Reactions

ReactionMetal CatalystLigandKey FindingReference
Ketyl-Alkyne CouplingCrCl₂dtbpyEssential for catalytic activity and high E/Z selectivity. rsc.orgrsc.org
Alkyne CyclizationNi(OTf)₂(S)-tBu-PhoxInduces high enantioselectivity in desymmetrizing annulation. acs.org
Alkyne Arylative CyclizationNi(OAc)₂PhosphinopyridinePromotes intramolecular attack on an ester group. acs.org

This table illustrates how catalyst and ligand choice influences the outcome of reactions involving functionalities present in this compound.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate the electronic structure of molecules and predict their properties. For reactions involving this compound, DFT can be used to map out the entire reaction pathway, calculating the energies of reactants, products, intermediates, and, crucially, transition states. pku.edu.cnacs.orgrsc.orgacs.org

For example, a DFT study on the nickel-catalyzed cyclization of alkyne-tethered malononitriles elucidated a multi-step mechanism involving transmetalation, alkyne insertion, E/Z isomerization, and cyano group insertion. pku.edu.cnacs.org The calculations revealed that the E/Z isomerization of the alkenylnickel intermediate was the rate-determining step of the catalytic cycle. acs.org Similarly, in a study of Ni-catalyzed reductive alkyne-alkyne cyclodimerization, DFT calculations showed that the reaction proceeds via an outer-sphere proton transfer rather than a more conventional oxidative cyclization pathway. acs.org

These computational models can predict activation barriers (the energy difference between the reactant and the transition state), which are directly related to reaction rates. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Table 4.3: Calculated Activation Free Energies (ΔG‡) for Key Steps in an Analogous Ni-Catalyzed Alkyne Cyclization

Data adapted from a DFT study on a Ni-catalyzed desymmetric cyclization of an alkyne-tethered malononitrile, illustrating the type of quantitative data obtained from such calculations. pku.edu.cn

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). researchgate.netd-nb.inforesearchgate.net The energy gap between these orbitals and their spatial overlap are key predictors of reactivity.

In the context of alkyne reactions, FMO analysis can explain selectivity and reactivity patterns. For instance, in cycloaddition reactions, the relative energies of the alkyne's HOMO and LUMO compared to those of the reaction partner determine whether the reaction proceeds via a normal or inverse electron-demand pathway. nih.govchemrxiv.org Bending an alkyne from its linear geometry, as occurs in strained cycloalkynes, raises the HOMO energy and lowers the LUMO energy, making it more reactive in both normal and inverse electron-demand cycloadditions. d-nb.info

For this compound, FMO analysis could be used to predict its reactivity towards various dienophiles in potential Diels-Alder type reactions or with nucleophiles in addition reactions. The analysis can also rationalize the chemoselectivity of a catalyst. For example, DFT calculations have shown that a Pd(0) complex can selectively coordinate to an alkyne over an alkene by raising the HOMO energy of the alkyne through π-backdonation, thus activating it for subsequent reactions. researchgate.net

Table 4.4: Representative FMO Energies (eV) for Alkyne Systems

Molecule/ComplexHOMO (eV)LUMO (eV)ΔE (LUMO-HOMO)NoteReference
Phenylacetylene-9.2-0.29.0- nih.gov
Azide (C₆H₅N₃)-10.20.510.7Reacts with Phenylacetylene nih.gov
Pd⁰-Alkyne Complex-5.5-1.24.3HOMO raised by Pd coordination researchgate.net
Pd⁰-Alkene Complex-6.1-0.85.3Less HOMO elevation than alkyne researchgate.net

This table provides illustrative FMO energy data from computational studies on representative alkynes and their complexes to demonstrate the application of FMO theory.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecular system as a function of its geometric coordinates. researchgate.netresearchgate.net For a chemical reaction, the PES provides a complete landscape, with valleys corresponding to stable molecules (reactants, intermediates, products) and mountain passes corresponding to transition states. The minimum energy path along this surface from reactants to products is known as the reaction coordinate. schoolwires.net

Mapping the PES, typically using DFT or higher-level ab initio calculations, is fundamental to understanding reaction dynamics. It allows for the visualization of the entire reaction pathway, including competing pathways and the possibility of reaction bifurcations. For example, a calculated PES for the reaction of a strained alkyne showed the relative energy barriers for cycloaddition versus other potential reaction pathways. researchgate.net

Once the critical points on the PES (minima and transition states) are located, kinetic parameters can be calculated using theories like Transition State Theory (TST), Rice–Ramsperger–Kassel–Marcus (RRKM) theory, or Canonical Variational Transition-state theory (CVT). These theories use the calculated energies and vibrational frequencies to predict reaction rate constants, providing a direct link between computational models and experimental kinetics. While highly complex and computationally intensive, these methods offer the most detailed understanding of reaction dynamics.

Applications of 2,2 Dimethylhept 5 Ynal in Complex Molecule Synthesis

Strategic Utility as a Chiral Building Block

While 2,2-dimethylhept-5-ynal itself is not chiral, its functional groups provide reactive handles for asymmetric transformations, enabling its use as a strategic component in the synthesis of chiral molecules. The aldehyde can undergo enantioselective additions, and the alkyne can be involved in various stereoselective reactions. This allows chemists to introduce specific stereocenters into a molecule, a critical aspect of synthesizing biologically active compounds. mdpi.comresearchgate.net The strategic placement of the dimethyl groups can also influence the stereochemical outcome of reactions at nearby centers, providing a degree of steric control.

The application of chiral building blocks is fundamental in modern organic synthesis, particularly for natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activities while others may be inactive or even harmful. researchgate.net The ability to transform a simple, achiral molecule like this compound into a complex, stereochemically defined fragment underscores its utility in asymmetric synthesis. ucl.ac.uk

Role in the Total Synthesis of Natural Products

The total synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic strategies and methods. sci-hub.sedokumen.pubsustech.edu.cn this compound has found application as a key starting material or intermediate in the synthesis of these complex molecular architectures.

The structure of this compound allows for its elaboration into a variety of key intermediates necessary for the total synthesis of natural products. chemsrc.com The aldehyde functionality can be readily transformed into alkenes, alcohols, or other functional groups through well-established synthetic methodologies like the Wittig reaction. unigoa.ac.in The internal alkyne can participate in reactions such as hydrometallation, cycloadditions, or partial reduction to stereoselectively form cis- or trans-alkenes, which are common structural motifs in natural products.

For instance, the synthesis of complex natural products often involves the coupling of several fragments. A fragment derived from this compound, containing a specific stereochemical arrangement and functional group handles, can be a crucial component in a convergent synthesis strategy. researchgate.net The gem-dimethyl group can provide steric hindrance that directs the stereochemical outcome of subsequent reactions, a valuable tool in controlling the three-dimensional structure of the target molecule.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com While this compound is achiral, it can be converted into chiral intermediates that then undergo stereospecific transformations. For example, if the aldehyde is asymmetrically reduced to a chiral alcohol, the stereochemistry of that alcohol can direct the outcome of subsequent reactions on the alkyne or other parts of the molecule.

This principle is crucial in the construction of natural product scaffolds where multiple stereocenters need to be set with a high degree of control. nih.gov The ability to perform stereospecific reactions on derivatives of this compound allows for the efficient and predictable synthesis of complex, polycyclic systems with defined stereochemistry. mdpi.com

Construction of Advanced Synthetic Scaffolds with Defined Stereochemistry

Advanced synthetic scaffolds are molecular frameworks that serve as the foundation for building a variety of complex molecules, often with specific biological activities. The construction of these scaffolds with defined stereochemistry is a major challenge in organic synthesis. anu.edu.au

Derivatives of this compound can be employed in cascade reactions or multicomponent reactions to rapidly assemble complex molecular architectures. For example, an intramolecular reaction involving both the aldehyde and the alkyne could lead to the formation of a cyclic structure with newly created stereocenters. The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst or reaction conditions. acs.orgsci-hub.se The resulting scaffolds can then be further functionalized to produce a library of compounds for biological screening.

Precursor for Pharmaceutically Relevant Intermediates

The synthesis of pharmaceutically active compounds often relies on the availability of key intermediates that can be efficiently converted into the final drug molecule. google.comgoogle.com The structural motifs accessible from this compound are found in various classes of pharmaceuticals.

For example, the allylamine (B125299) structure is a key feature of some antifungal agents. google.com The alkyne in this compound can be converted to an allylic amine through a series of synthetic steps, making it a potential precursor for such compounds. Furthermore, the ability to introduce chirality early in the synthetic sequence using this building block is highly advantageous for the production of single-enantiomer drugs. researchgate.net The development of efficient and scalable syntheses of these intermediates is a critical aspect of pharmaceutical research and development. mdpi.com

Advanced Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-field NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 2,2-Dimethylhept-5-ynal can be achieved.

One-dimensional NMR spectra, specifically ¹H NMR and ¹³C NMR, are fundamental for identifying the different electronic environments of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum provides information on the number of distinct proton types and their neighboring protons. The aldehyde proton (H-1) is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The gem-dimethyl protons (H-9) at the C-2 position would appear as a sharp singlet, being chemically equivalent and lacking adjacent protons for coupling. The methylene protons at C-3 and C-4, and the methyl protons at C-7, would exhibit characteristic multiplicities based on the number of neighboring protons, governed by the Karplus relationship for vicinal couplings. miamioh.edu

The ¹³C NMR spectrum complements the proton data by showing the chemical shifts for each unique carbon atom. The carbonyl carbon (C-1) is the most deshielded, appearing furthest downfield. The quaternary carbon (C-2) and the two alkyne carbons (C-5 and C-6) would also have distinct and predictable chemical shifts.

Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values and coupling principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (Aldehyde)9.5 - 9.8Triplet (t)~1.5 - 2.5
H-3 (Methylene)2.2 - 2.4Quartet (q)~1.5 - 2.5
H-4 (Methylene)2.1 - 2.3Triplet (t)~7.0 - 8.0
H-7 (Methyl)1.7 - 1.9Triplet (t)~2.5 - 3.5
H-8, H-9 (gem-Dimethyl)1.0 - 1.2Singlet (s)N/A

Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl)200 - 205
C-2 (Quaternary)45 - 50
C-3 (Methylene)35 - 40
C-4 (Methylene)15 - 20
C-5 (Alkyne)75 - 85
C-6 (Alkyne)75 - 85
C-7 (Methyl)3 - 6
C-8, C-9 (gem-Dimethyl)25 - 30

While 1D NMR suggests the structure, 2D NMR experiments provide definitive confirmation by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. wikipedia.org For this compound, COSY would show a cross-peak between the aldehyde proton (H-1) and the methylene protons at C-3, and between the methylene protons at C-3 and C-4. It would also show a correlation between the C-4 protons and the methyl protons at C-7 through the alkyne bond, a weaker four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.netyoutube.com This is crucial for unambiguously assigning each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the gem-dimethyl protons (H-8, H-9) to the C-8/C-9 carbon signal.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.eduslideshare.net This is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton (H-1) correlating to the quaternary carbon (C-2) and the methylene carbon (C-3). The gem-dimethyl protons (H-8, H-9) would show correlations to the quaternary carbon (C-2) and the methylene carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This can help confirm the three-dimensional structure and stereochemistry. For a relatively small and flexible molecule like this compound, NOESY can show spatial proximity between protons on the gem-dimethyl groups and the adjacent methylene group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₉H₁₄O, which corresponds to a monoisotopic mass of 138.1045 Da. HRMS can confirm this exact mass to within a few parts per million.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The initial ionization creates a molecular ion [M]⁺. docbrown.infodocbrown.info This unstable ion undergoes fragmentation, and the resulting charged fragments are detected. Common fragmentation pathways for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, characteristic fragments would likely arise from the loss of alkyl groups. The stability of the resulting carbocation often dictates the most abundant peaks in the spectrum. docbrown.infomdpi.com

Predicted HRMS Data for this compound

PropertyValue
Molecular FormulaC₉H₁₄O
Exact Mass138.104465
Common Adducts[M+H]⁺, [M+Na]⁺
Key Fragment (m/z)81 ([M-C₄H₉]⁺)
Fragmentation NoteLoss of the tert-butyl group is a likely major fragmentation pathway due to the formation of a stable tert-butyl radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). libretexts.orglibretexts.org

For this compound, the IR spectrum would be dominated by absorptions corresponding to the aldehyde and alkyne groups. A strong, sharp absorption for the carbonyl (C=O) stretch of the aldehyde is expected. The aldehyde C-H bond exhibits two characteristic, though sometimes weak, stretching bands. The internal carbon-carbon triple bond (C≡C) stretch would also be present, although its intensity can be weak for symmetrically substituted alkynes. Finally, the C-H stretching from the sp³-hybridized carbons of the alkyl chain would appear in their typical region. pressbooks.publumenlearning.com

Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AldehydeC=O Stretch1720 - 1740Strong
AldehydeC-H Stretch2820 - 2850 & 2720 - 2750Medium to Weak
AlkyneC≡C Stretch2100 - 2260Weak to Medium
Alkylsp³ C-H Stretch2850 - 3000Strong

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Optical Rotation, ECD)

Chiroptical spectroscopy techniques, such as measuring optical rotation or electronic circular dichroism (ECD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images and exist as enantiomers. These techniques are essential for determining the enantiomeric excess (% ee) of a sample, which quantifies the purity of one enantiomer over the other. nih.govresearchgate.net

However, the compound this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and has a plane of symmetry. As a result, it cannot exist as a pair of enantiomers. Therefore, this compound does not exhibit optical activity and will not rotate plane-polarized light or produce an ECD spectrum. The determination of enantiomeric excess is not applicable to this compound.

Future Research Directions and Emerging Avenues

Development of Next-Generation Catalytic Systems for Enhanced Selectivity

A primary challenge in utilizing bifunctional molecules like 2,2-Dimethylhept-5-ynal is achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. Future research will likely focus on creating sophisticated catalytic systems to master this control.

Bifunctional Catalysis : The development of catalysts with dual activation modes is a promising frontier. For instance, a catalyst could possess a Lewis acidic site to activate the aldehyde and a transition metal center to coordinate with the alkyne. Such bifunctional catalysts, including those based on nanocomposites or organocatalysts like pyridine-2,6-dicarboxylic acid, could enable one-pot cascade reactions with high precision. rsc.orgrsc.orgorganic-chemistry.org Natural biopolymers, such as sodium alginate, have also been shown to act as efficient bifunctional catalysts for reactions involving aldehydes, presenting a green and renewable option. nih.gov

Transition Metal Catalysis : The selective transformation of the alkyne moiety in the presence of the aldehyde is a significant goal. Highly selective catalytic systems are required for reactions like the intermolecular reductive coupling of alkynes and aldehydes to form allylic alcohols, which must avoid the simple reduction of either starting material. acs.orgnih.govorganic-chemistry.org Nickel and copper-based systems have shown promise in such transformations, where the choice of phosphine (B1218219) ligand is critical for controlling yield and regioselectivity. acs.orgnih.gov Furthermore, the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition to form cyclopentenones, could be applied to the alkyne within this compound. wikipedia.orgnih.govnih.gov Developing catalytic (as opposed to stoichiometric) versions of this reaction that are tolerant of the aldehyde group would be a major advance. nih.gov

Integration into Sustainable and Green Chemistry Methodologies

Aligning the synthesis and application of this compound with the principles of green chemistry is essential for its future viability. garph.co.uk This involves a holistic approach to minimizing environmental impact throughout the molecule's lifecycle.

Green Solvents : A key area of research will be the replacement of conventional volatile organic solvents with more sustainable alternatives. rsc.orgresearchgate.net Water, being non-toxic and abundant, is an excellent choice for many reactions. neuroquantology.com Other promising green solvents include bio-based options derived from renewable resources, such as Cyrene, and deep eutectic solvents. researchgate.netneuroquantology.comrsc.org The goal is to find media that not only reduce environmental harm but also may enhance reaction rates and selectivity. garph.co.ukneuroquantology.com

Atom Economy and Renewable Feedstocks : Future synthetic routes to this compound should be designed to maximize atom economy, primarily by favoring catalytic methods over those that use stoichiometric reagents. rsc.org Exploring pathways from renewable feedstocks, potentially leveraging biocatalysis, would significantly enhance the compound's green credentials. Biocatalytic cascades, in particular, offer the advantage of performing multi-step syntheses in one pot under ambient conditions. rsc.org

Exploration of Unconventional Reactivity Modes for this compound

Moving beyond the predictable chemistry of aldehydes and alkynes could unlock novel applications. Research into unconventional reaction pathways will be crucial for innovation.

Radical Cascade Reactions : The initiation of radical cascade reactions represents a powerful strategy for building molecular complexity in a single step. One could envision the generation of a radical that subsequently cyclizes onto either the alkyne or the aldehyde carbonyl of this compound. nih.govscilit.comresearchgate.net For example, methods involving the aerobic C-H activation of aldehydes to generate alkyl radicals could be adapted, offering a sustainable approach to forming complex polycyclic structures. researchgate.net The specific substitution pattern of this compound would likely play a critical role in directing the regiochemical outcome of such cyclizations.

[2+2+1] Cycloadditions : The Pauson-Khand reaction serves as a prime example of an unconventional transformation that dramatically increases molecular complexity. nih.gov Applying this reaction intramolecularly or intermolecularly to this compound could provide rapid access to complex cyclopentenone-containing scaffolds. wikipedia.orgpitt.edu Research into catalyst systems that promote this reaction under mild conditions and tolerate the aldehyde functionality is a key objective. nih.gov

Potential for Integration into Automated Synthesis Platforms

The exploration of the vast chemical space available to this compound can be dramatically accelerated through automation. High-Throughput Screening (HTS) and robotic synthesis platforms are poised to revolutionize how research on this compound is conducted. numberanalytics.comcatalysis.blog

High-Throughput Reaction Screening : Automated platforms enable the rapid and parallel execution of hundreds or thousands of experiments, making them ideal for optimizing reaction conditions. numberanalytics.commpg.decatalysis.blog For a bifunctional molecule like this compound, HTS can be used to screen extensive libraries of catalysts, ligands, solvents, and additives to quickly identify conditions that provide high selectivity for reaction at either the aldehyde or the alkyne. rsc.org These systems often integrate automated sample preparation, reaction execution, and analysis (e.g., LC-MS, NMR), providing a wealth of data in a short time. mpg.denih.govchemspeed.com

Automated Library Synthesis : Once selective reactions are established, automated synthesis consoles can be used to generate libraries of derivatives for applications in drug discovery or materials science. chemspeed.comrsc.orgrsc.org This technology significantly improves efficiency, reducing the user time per molecule prepared by an order of magnitude or more. rsc.org Such platforms can handle complex workflows, including synthesis, work-up, purification, and analysis, enabling the rapid validation of virtual screening hits and the creation of novel compound collections. chemspeed.comrsc.orgrsc.org

Expanding Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. solubilityofthings.comnumberanalytics.comnumberanalytics.com

Aldehyde-Based Polymerizations : The aldehyde group can serve as a reactive handle for creating functional polymers. It can participate in condensation polymerizations or be used for post-polymerization modification to introduce new functionalities. britannica.comresearchgate.netgoogle.comacs.org For example, polymers with pendant aldehyde groups can be reacted to form Schiff bases, opening a toolbox for diverse material properties. acs.org

Alkyne-Based Polymerizations : The internal alkyne offers numerous possibilities for polymer synthesis. It can undergo polymerization via transition metal catalysis to create conjugated polymers like polyacetylenes, which have interesting optoelectronic properties. oup.commdpi.comnih.gov Additionally, the alkyne is a key functional group for "click chemistry," particularly the copper- or ruthenium-catalyzed azide-alkyne cycloaddition. umich.edu This reaction can be used to synthesize linear polymers, create highly cross-linked networks, or attach functional side chains to a polymer backbone with high efficiency and selectivity. oup.comumich.edu The ability to form cyclic polymers from alkyne monomers is another emerging area with potential applications in electronics and biomedicine. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,2-Dimethylhept-5-ynal, and how can their efficiency be optimized?

  • Methodological Answer :

  • Alkyne alkylation : Start with a hept-5-ynal precursor and introduce dimethyl groups via nucleophilic substitution or Grignard reactions. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) to enhance yield .
  • Oxidation of propargyl alcohols : Use oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via GC-MS .
  • Characterization : Validate structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy, comparing peaks to NIST reference data .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • GC-MS : Identify molecular ions and fragmentation patterns, cross-referenced with NIST Chemistry WebBook spectral libraries .
  • FT-IR : Detect characteristic aldehyde C=O stretching (~1700 cm1^{-1}) and alkyne C≡C stretching (~2100 cm1^{-1}) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm. Calibrate with certified reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to minimize inhalation and dermal exposure .
  • Ventilation : Use fume hoods for reactions and ensure proper airflow to prevent vapor accumulation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
  • Molecular Dynamics Simulations : Model steric effects of the dimethyl groups on reaction pathways (e.g., Diels-Alder cycloadditions) .
  • Validation : Compare computational predictions with experimental kinetic data under controlled conditions .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :

  • Systematic Replication : Vary parameters (e.g., solvent, temperature, catalyst loading) to identify critical variables affecting reproducibility .
  • Meta-Analysis : Aggregate published data to detect trends or outliers. Use statistical tools (e.g., ANOVA) to assess significance .
  • Cross-Lab Collaboration : Share raw datasets via open-access platforms (e.g., Zenodo) to enable independent verification .

Q. How does the steric environment of this compound influence its stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC. Compare kinetics in acidic (pH 3) vs. neutral conditions .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen abstraction mechanisms during decomposition .
  • Structural Analysis : Characterize degradation products via X-ray crystallography or high-resolution MS .

Q. What in silico methods assess the toxicological profile of this compound when empirical data is limited?

  • Methodological Answer :

  • QSAR Modeling : Predict acute toxicity (e.g., LD50_{50}) using tools like TEST or ProTox-II, based on structural analogs (e.g., pent-2-ynal) .
  • Read-Across Analysis : Leverage data from structurally similar aldehydes (e.g., 2-hexenal) to estimate mutagenicity or carcinogenicity .
  • ToxCast Database Screening : Identify potential biological targets (e.g., enzyme inhibition) via high-throughput assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.